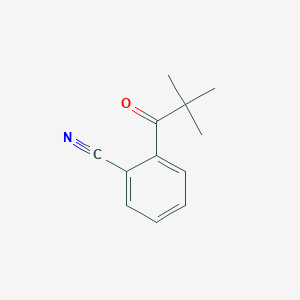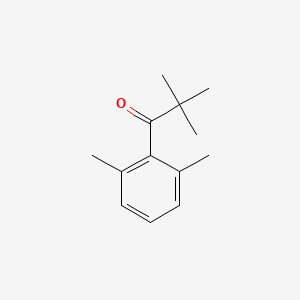
3-Cyanophenyl cyclohexyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanophenyl cyclohexyl ketone is a chemical compound with the molecular formula C14H15NO . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of 3-Cyanophenyl cyclohexyl ketone can be achieved through various methods. One such method involves the use of CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 3-Cyanophenyl cyclohexyl ketone consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis
The chemical reactions involving 3-Cyanophenyl cyclohexyl ketone can be complex and varied. For instance, ketones can undergo reactions such as hydrogenation . More specific reactions involving this compound can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen
Photoinitiation and 3D Printing Applications
Ketone derivatives, including those with cyclohexanone cores, have been synthesized and proposed as photoinitiators for radical and cationic photopolymerizations under visible LED light. These compounds have shown high photoinitiating abilities for the polymerization of acrylates, which is crucial for 3D printing technologies. The study highlights the efficiency of certain ketones in initiating polymerization, suggesting potential applications of similar ketone compounds, like 3-cyanophenyl cyclohexyl ketone, in photopolymerization processes and 3D printing applications (Xu et al., 2020).
Catalysis and Organic Synthesis
Research on the palladium-catalyzed intramolecular hydroalkylation of unactivated olefins with dialkyl ketones showcases the utility of ketone compounds in organic synthesis. The study demonstrates the transformation of 3-butenyl heptyl ketone to 2-hexylcyclohexanone under specified conditions, indicating the role of ketone compounds in facilitating complex chemical reactions and producing cyclic ketones efficiently (Wang et al., 2003). This research underscores the potential of 3-cyanophenyl cyclohexyl ketone in catalysis and organic synthesis, particularly in reactions involving cycloalkanes and cycloalkenes.
Photocatalytic Oxidation
Studies on the photocatalytic oxidation of cyclohexanones reveal the possibility of using ketone compounds as substrates in oxidation reactions to produce valuable chemical products. The research highlights the oxidation of cyclohexanones to produce cyclohexanol and other oxygenated compounds, demonstrating the role of ketones in photocatalytic processes (Du et al., 2006). This suggests that compounds like 3-cyanophenyl cyclohexyl ketone could be explored for their reactivity and utility in photocatalytic reactions, potentially contributing to the synthesis of industrially and pharmaceutically relevant products.
Eigenschaften
IUPAC Name |
3-(cyclohexanecarbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSJNGQDXHAFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642587 |
Source


|
| Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenyl cyclohexyl ketone | |
CAS RN |
898792-11-5 |
Source


|
| Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














